Chloramin B

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chloramine B has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Chloramine B, an organochlorine disinfectant, is primarily used for disinfection . It is known to interact with various targets, including bacteria and other microorganisms, making it effective in controlling their growth and spread .

Mode of Action

Chloramine B is formed by the reaction of chlorine and ammonia . The ratio at which chlorine and ammonia are fed determines the species of chloramine produced . Monochloramine is the preferred species, as it is more effective and less likely to cause taste-and-odor problems . It acts by disrupting the functions of the cells of microorganisms, thereby inhibiting their growth and reproduction .

Biochemical Pathways

It is known that chloramine b can cause a series of reactions, including piperazine ring opening/oxidation, cl-substitution, oh-substitution, desulfurization, and s−n bond cleavage during its disinfection process . These reactions can lead to the formation of disinfection by-products (DBPs), some of which have been identified .

Result of Action

The primary result of Chloramine B’s action is the effective disinfection of various surfaces, utensils, and water . It is capable of controlling the growth and spread of various microorganisms, thereby ensuring the safety and cleanliness of the treated areas .

Action Environment

The efficacy and stability of Chloramine B can be influenced by various environmental factors. For instance, its disinfection capacity can be affected by the pH and temperature of the environment . Moreover, its reaction with organic matter present in the environment can lead to the formation of DBPs . Therefore, the specific conditions of its use should be carefully controlled to ensure its effectiveness and minimize potential risks.

Biochemische Analyse

Biochemical Properties

It is known to react with various biomolecules, including enzymes and proteins, in the process of disinfection . The nature of these interactions is largely dependent on the specific biomolecule involved and the conditions under which the reaction occurs.

Cellular Effects

Chloramine B is known to have significant effects on various types of cells. It is used as a disinfectant, indicating that it can kill or inhibit the growth of bacteria and other microorganisms

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and possible enzyme inhibition or activation

Temporal Effects in Laboratory Settings

It is known to be relatively stable, suggesting that it may have long-term effects on cellular function

Metabolic Pathways

It is known to interact with enzymes and cofactors in the process of disinfection

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Benzolsulfonamid-Chloramin wird durch die Reaktion von Benzolsulfonamid mit Natriumhypochlorit synthetisiert. Die Reaktion findet typischerweise in einem wässrigen Medium unter kontrollierten Temperaturbedingungen statt, um die Stabilität des Produkts zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Benzolsulfonamid-Chloramin umfasst die großtechnische Reaktion von Benzolsulfonamid mit Natriumhypochlorit in einem kontinuierlichen Prozess. Die Reaktionsmischung wird dann filtriert, und das Produkt wird kristallisiert und getrocknet, um reines Benzolsulfonamid-Chloramin zu erhalten .

Chemische Reaktionsanalyse

Reaktionstypen

Benzolsulfonamid-Chloramin durchläuft verschiedene chemische Reaktionen, darunter:

Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die mit Benzolsulfonamid-Chloramin verwendet werden, sind Kaliumiodid, Natriumbromid und verschiedene organische Lösungsmittel. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Zersetzung von Benzolsulfonamid-Chloramin zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit Benzolsulfonamid-Chloramin gebildet werden, umfassen halogenierte organische Verbindungen, wie z. B. 1-Jodalkine und 1-Bromalkine, die wertvolle Zwischenprodukte in der organischen Synthese sind .

Wissenschaftliche Forschungsanwendungen

Benzolsulfonamid-Chloramin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Benzolsulfonamid-Chloramin übt seine Wirkung durch die Freisetzung von aktivem Chlor aus, das mit Nukleophilen in mikrobiellen Zellen reagiert und zur Störung der Zellfunktionen und zum endgültigen Zelltod führt . Zu den molekularen Zielen gehören Proteine, Nukleinsäuren und Zellmembranen, die durch das aktive Chlor oxidiert werden .

Analyse Chemischer Reaktionen

Types of Reactions

Chloramine B undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used with Chloramine B include potassium iodide, sodium bromide, and various organic solvents. The reactions are typically carried out under mild conditions to prevent the decomposition of Chloramine B .

Major Products Formed

The major products formed from reactions involving Chloramine B include halogenated organic compounds, such as 1-iodoalkynes and 1-bromoalkynes, which are valuable intermediates in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Benzolsulfonamid-Chloramin wird oft mit anderen Chloraminen verglichen, wie z. B. Monochloramin, Dichloramin und Trichloramin. Obwohl alle diese Verbindungen Chlor und Stickstoff enthalten, ist Benzolsulfonamid-Chloramin aufgrund seiner Stabilität und seines höheren Gehalts an aktivem Chlor einzigartig . Zu ähnlichen Verbindungen gehören:

Monochloramin (NH2Cl): Wird als Desinfektionsmittel in der Wasseraufbereitung verwendet.

Dichloramin (NHCl2): Weniger stabil und in bestimmten Desinfektionsanwendungen verwendet.

Trichloramin (NCl3): Bekannt für seinen starken Geruch und zur Schwimmbad-Desinfektion verwendet.

Benzolsulfonamid-Chloramin zeichnet sich durch seine Vielseitigkeit und Wirksamkeit in verschiedenen Desinfektions- und Oxidationsprozessen aus, was es zu einer wertvollen Verbindung in mehreren Bereichen macht.

Eigenschaften

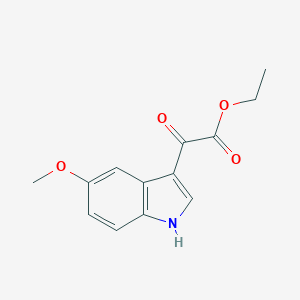

IUPAC Name |

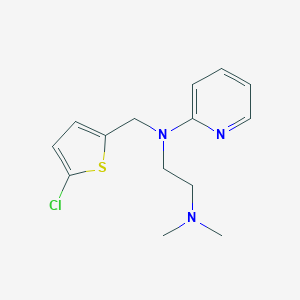

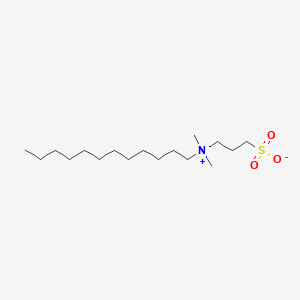

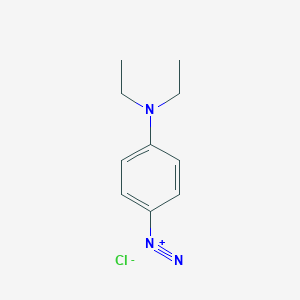

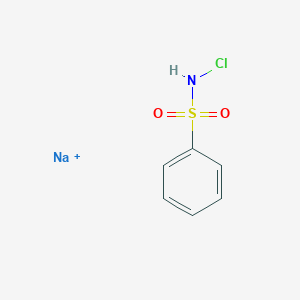

sodium;benzenesulfonyl(chloro)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNCILYKSYKEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClNNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80-16-0 (Parent) | |

| Record name | Chloramine-B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6041763 | |

| Record name | Chloramine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with a mild odor of chlorine; [Hawley] Slightly beige solid; [MSDSonline] | |

| Record name | Chloramine-B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN 20 PARTS WATER, MORE SOL IN HOT WATER; IN 25 PARTS ETHANOL, YIELDING TURBID SOLN; VERY SPARINGLY SOL IN ETHER, CHLOROFORM /TRIHYDRATE/ | |

| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE POWDER | |

CAS No. |

127-52-6 | |

| Record name | Chloramine-B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloramine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMINE-B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17X76DR1ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170-173 °C | |

| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Chloramine B primarily used for?

A1: Chloramine B is primarily recognized for its disinfectant and antiseptic properties. It's commonly used to eliminate bacteria, fungi, and viruses on surfaces and medical equipment. [, , , , , ]

Q2: How does Chloramine B exert its antimicrobial effect?

A2: While the exact mechanism is complex, research suggests Chloramine B disrupts microbial cell walls and interferes with essential cellular enzymes, ultimately leading to cell death. [, , ]

Q3: Are there bacteria that show resistance to Chloramine B?

A3: Yes, studies have identified strains of bacteria, including Staphylococcus aureus and Escherichia coli, that exhibit resistance to Chloramine B, potentially posing challenges in infection control. [, , ]

Q4: What influences the effectiveness of Chloramine B against biofilms?

A5: The presence of organic matter can significantly reduce the efficacy of Chloramine B against bacterial biofilms. This protective effect highlights the importance of proper cleaning before disinfection. []

Q5: What is the chemical structure of Chloramine B?

A6: Chloramine B is an N-chloro compound with the chemical name N-chlorobenzenesulfonamide sodium salt. []

Q6: What is the molecular formula and weight of Chloramine B?

A7: Its molecular formula is C6H5ClNNaO2S, and its molecular weight is 213.62 g/mol. []

Q7: Can you elaborate on the use of Chloramine B in organic synthesis?

A9: Chloramine B is a versatile reagent in organic synthesis. For instance, it can be used to synthesize oligoguanidines, which have shown promising antimicrobial activity, and it has also been explored as a chlorinating agent for various substrates. [, ]

Q8: How does Chloramine B react in acidic solutions?

A10: In acidic solutions, Chloramine B can act as an oxidizing agent. Studies have investigated its kinetics and mechanism in oxidizing alcohols like geraniol and benzyl alcohol, providing insights into its reactivity. []

Q9: How does the antimicrobial activity of Chloramine B compare to other disinfectants?

A11: Studies suggest the efficacy of Chloramine B varies depending on the microorganism and conditions. For example, it has shown comparable or higher efficacy than peracetic acid and lactic acid against certain E. coli strains. [, ]

Q10: Has Chloramine B been investigated for its potential in specific applications, such as fish preservation?

A12: Yes, research on germicidal ices for fish preservation found that ice containing Chloramine B effectively delayed spoilage, indicating its potential in food preservation. []

Q11: Are there alternative chlorinating agents to Chloramine B in industrial applications?

A13: Yes, the footwear industry is exploring water-based chlorinating agents like sodium dichloroisocyanurate (DCI) as alternatives to solvent-based Chloramine B treatments to enhance adhesion in manufacturing processes. []

Q12: What is known about the toxicity of Chloramine B?

A14: Studies indicate that high concentrations and acidic solutions of Chloramine B can be toxic. Neutralizing the solution significantly reduces its toxicity, making it comparable to other common disinfectants like chloramine T. []

Q13: Are there any environmental concerns associated with using Chloramine B?

A15: While Chloramine B is an effective disinfectant, responsible use and disposal are crucial to minimize potential environmental impacts. Research is ongoing to identify and mitigate any negative effects and develop sustainable waste management strategies. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.